molecular formula C11H17NO B1329533 3-(Benzylmethylamino)-1-propanol CAS No. 5814-42-6

3-(Benzylmethylamino)-1-propanol

Cat. No.: B1329533
CAS No.: 5814-42-6
M. Wt: 179.26 g/mol
InChI Key: YQAUZGVTGQVMPM-UHFFFAOYSA-N
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Description

3-(Benzylmethylamino)-1-propanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a propanol chain

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . In the case of 3-(Benzylmethylamino)-1-propanol, it’s plausible that it interacts with its targets through similar mechanisms, leading to changes in the biochemical environment.

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to impact a wide range of biochemical pathways . These pathways can lead to various downstream effects, influencing numerous biological activities.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities . These activities can result in significant molecular and cellular effects, potentially leading to therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylmethylamino)-1-propanol can be achieved through several methods. One common approach involves the reductive amination of benzylmethylamine with 3-chloropropanol. The reaction typically proceeds under mild conditions using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Another method involves the alkylation of benzylmethylamine with 3-bromopropanol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of intermediate compounds can also be employed to streamline the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylmethylamino)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products Formed

    Oxidation: Formation of benzylmethylamino-propanone.

    Reduction: Formation of benzylmethylamine.

    Substitution: Formation of benzylmethylamino-propyl chloride or bromide.

Scientific Research Applications

3-(Benzylmethylamino)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propanol: Similar structure but with two methyl groups attached to the nitrogen atom instead of a benzyl group.

    3-(Benzylamino)-1-propanol: Lacks the methyl group on the nitrogen atom.

    3-(Methylamino)-1-propanol: Contains only a methyl group attached to the nitrogen atom.

Uniqueness

3-(Benzylmethylamino)-1-propanol is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds

Properties

IUPAC Name

3-[benzyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAUZGVTGQVMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973714
Record name 3-[Benzyl(methyl)amino]propan-1-ol
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-42-6
Record name 3-[Methyl(phenylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-42-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Benzyl-N-methylamino)propan-1-ol
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Record name 5814-42-6
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Record name 3-[Benzyl(methyl)amino]propan-1-ol
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Record name 3-(N-benzyl-N-methylamino)propan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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